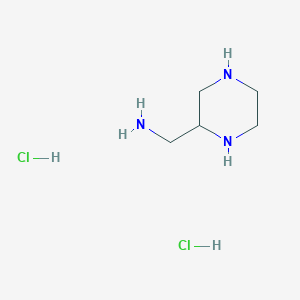

Piperazin-2-ylmethanaminedihydrochloride

Description

Properties

Molecular Formula |

C5H15Cl2N3 |

|---|---|

Molecular Weight |

188.10 g/mol |

IUPAC Name |

piperazin-2-ylmethanamine;dihydrochloride |

InChI |

InChI=1S/C5H13N3.2ClH/c6-3-5-4-7-1-2-8-5;;/h5,7-8H,1-4,6H2;2*1H |

InChI Key |

SSCSJXRAJNVFHL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CN1)CN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Routes

The classical approach to preparing piperazine derivatives, including this compound, involves nucleophilic substitution reactions on piperazine or its derivatives. The key steps include:

- Starting from piperazine or a protected piperazine derivative.

- Alkylation or reductive amination at the 2-position with formaldehyde or related aldehydes to introduce the methanamine group.

- Salt formation by treatment with hydrochloric acid to yield the dihydrochloride salt.

This method is well-established and typically involves reflux conditions in ethanol or other suitable solvents, followed by acidification and crystallization.

Microwave-Assisted Synthesis

Recent advances have introduced microwave-assisted synthesis to improve reaction efficiency and yield. This method replaces conventional heating with microwave irradiation, which accelerates reaction rates and reduces reaction times significantly.

- Microwave irradiation is applied in a controlled pulse mode to maintain slight boiling and avoid decomposition.

- The reaction mixture typically contains piperazine-1-ium cation and the alkylating agent.

- The process can be conducted in batch or flow reactors, with continuous monitoring by thin layer chromatography (TLC) to determine reaction completion.

- Microwave-assisted synthesis has been shown to increase yields up to 95-96% and reduce by-products such as dibenzylated piperazine derivatives.

Salt Formation and Purification

After synthesis of the free base, the compound is converted to the dihydrochloride salt by:

Alternative Synthetic Strategies

While direct alkylation and reductive amination are common, other methods include:

- Reductive amination of cyanohydrins with piperazine derivatives in the presence of sodium cyanoborohydride and tertiary amine bases in alcoholic media, which can be adapted for related amine derivatives.

- Use of protected intermediates and selective functional group transformations to improve regioselectivity and purity.

Comparative Data Table of Preparation Methods

| Method | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical reflux alkylation | Reflux in ethanol, several hours | 80-85 | Simple, well-established | Longer reaction time, moderate yield |

| Microwave-assisted synthesis | Microwave irradiation, pulse mode | 95-96 | Faster, higher yield, fewer by-products | Requires microwave equipment |

| Reductive amination | Sodium cyanoborohydride, methanol | Variable | High selectivity, mild conditions | More complex reagents, cost |

| Salt formation (HCl) | Cooling, acid treatment | Quantitative | Improves solubility and stability | Requires careful pH control |

Research Findings and Optimization

- Microwave-assisted synthesis has been demonstrated to significantly improve the efficiency of piperazine derivative preparation, reducing reaction times from hours to minutes and increasing yields while minimizing side products.

- The choice of solvent, temperature, and acid concentration during salt formation critically affects the purity and crystallinity of the dihydrochloride salt.

- Analytical methods such as LC-MS and TLC are essential for monitoring reaction progress and purity, ensuring reproducibility and quality control.

- The use of tertiary amine bases and sodium cyanoborohydride in reductive amination offers an alternative route with potential for selective functionalization, though it is less commonly applied specifically to this compound.

Chemical Reactions Analysis

Types of Reactions

Piperazin-2-ylmethanaminedihydrochloride undergoes various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield piperazine N-oxides, while reduction reactions may produce piperazine derivatives with reduced functional groups .

Scientific Research Applications

Piperazin-2-ylmethanaminedihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Piperazin-2-ylmethanaminedihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Similarities

The following table summarizes key structural analogs of Piperazin-2-ylmethanaminedihydrochloride, based on molecular formulas, substitution patterns, and similarity scores:

Key Differences and Implications

- Substitution Patterns: this compound’s 2-position methanamine group contrasts with 4-Methylpiperazin-1-amine dihydrochloride’s 1-position methyl group. This positional difference may influence receptor binding specificity and metabolic stability .

- Solubility and Bioavailability: Dihydrochloride salts (e.g., 4-Methylpiperazin-1-amine dihydrochloride) generally exhibit higher aqueous solubility than mono-hydrochloride derivatives like Piperazine-1,4-diamine hydrochloride, improving oral bioavailability .

Functional Group Diversity :

Pharmacological Potential

- 4-Methylpiperazin-1-amine dihydrochloride (similarity 0.95) has been investigated as a precursor in antipsychotic drug synthesis due to its balanced solubility and amine reactivity .

- 6-(Piperazin-1-yl)pyridin-2-amine hydrochloride demonstrates inhibitory activity against kinases in preclinical cancer models, attributed to its heterocyclic aromatic system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.